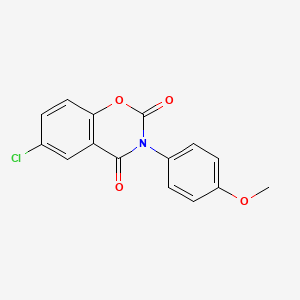![molecular formula C15H12N2O5 B5741424 2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime], commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ belongs to the class of quinones and has been shown to exhibit potent redox properties.
Mecanismo De Acción
DMNQ exerts its biological effects by generating ROS through redox cycling. DMNQ undergoes one-electron reduction to form a semiquinone radical, which can then react with molecular oxygen to form superoxide anion. Superoxide anion can further react with other molecules to form other ROS such as hydrogen peroxide and hydroxyl radical. The generation of ROS by DMNQ can lead to oxidative damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects:
DMNQ-induced oxidative stress has been shown to have various biochemical and physiological effects. DMNQ has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DMNQ-induced oxidative stress has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, DMNQ has been shown to induce autophagy in cells, which is a cellular process involved in the degradation of damaged cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. DMNQ is also a potent redox-active compound that can generate ROS in cells at low concentrations. However, DMNQ has some limitations for lab experiments. DMNQ-induced oxidative stress can lead to non-specific effects on cellular components, which can complicate the interpretation of experimental results. Additionally, DMNQ-induced oxidative stress can be cytotoxic, which can limit its use in certain cell types.
Direcciones Futuras
DMNQ has several potential future directions for scientific research. DMNQ can be used to investigate the role of oxidative stress in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ can also be used to study the mechanisms of action of antioxidants and other redox-active compounds. Additionally, DMNQ can be used to develop new therapeutic strategies for the treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, DMNQ is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ has been shown to generate ROS and induce oxidative stress in cells, which has led to its use in the study of various biological processes and diseases. DMNQ has several advantages for lab experiments, but also has limitations that need to be considered. DMNQ has several potential future directions for scientific research, which can lead to the development of new therapeutic strategies for the treatment of diseases associated with oxidative stress.
Métodos De Síntesis
DMNQ can be synthesized through a two-step process. The first step involves the synthesis of 2,6-dimethylbenzoquinone, which is achieved by the oxidation of 2,6-dimethylphenol using a suitable oxidizing agent such as potassium permanganate. The second step involves the reaction of 2,6-dimethylbenzoquinone with 4-nitrobenzohydroxylamine in the presence of a suitable base such as sodium hydroxide to form DMNQ.
Aplicaciones Científicas De Investigación
DMNQ has been extensively used in scientific research as a redox-active compound. It has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cells. DMNQ has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. Additionally, DMNQ has been used to investigate the role of oxidative stress in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-7-13(18)8-10(2)14(9)16-22-15(19)11-3-5-12(6-4-11)17(20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHWCYXHFFDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

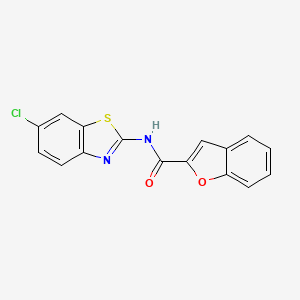
![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)
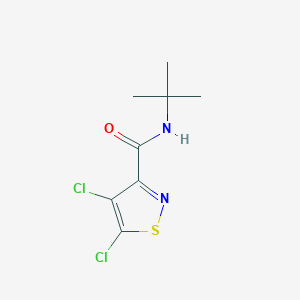
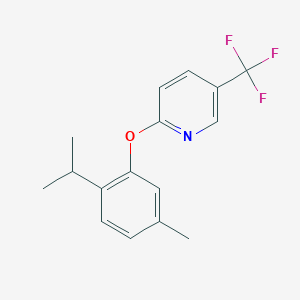
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
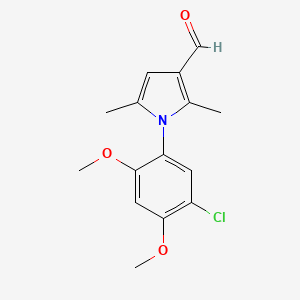
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
